molecular formula C20H17N3O3 B13590161 methyl3-{[2-(pyridin-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]oxy}benzoate

methyl3-{[2-(pyridin-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]oxy}benzoate

Cat. No.: B13590161
M. Wt: 347.4 g/mol
InChI Key: FGFOYNFHBBVPKO-UHFFFAOYSA-N
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Description

Methyl 3-{[2-(pyridin-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]oxy}benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring fused with a pyrimidine ring, which is further connected to a benzoate ester. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[2-(pyridin-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]oxy}benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[2-(pyridin-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]oxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: It can be reduced to form corresponding amines or alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur on the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: 3-chloroperoxybenzoic acid (mCPBA) is commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Trimethylsilyl cyanide (TMSCN) and other nucleophiles or electrophiles are used.

Major Products

The major products formed from these reactions include N-oxides, amines, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 3-{[2-(pyridin-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]oxy}benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[2-(pyridin-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]oxy}benzoate is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of pyridine, pyrimidine, and benzoate moieties allows for diverse biological activities and makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

methyl 3-[(2-pyridin-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)oxy]benzoate

InChI

InChI=1S/C20H17N3O3/c1-25-20(24)13-6-4-7-14(12-13)26-19-15-8-5-10-16(15)22-18(23-19)17-9-2-3-11-21-17/h2-4,6-7,9,11-12H,5,8,10H2,1H3

InChI Key

FGFOYNFHBBVPKO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2=NC(=NC3=C2CCC3)C4=CC=CC=N4

Origin of Product

United States

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